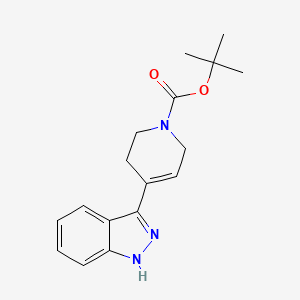
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that features both indazole and dihydropyridine moieties. These structural motifs are known for their significant biological activities and are often found in pharmacologically active compounds. The indazole ring is particularly notable for its presence in various medicinal agents, including antihypertensive, anticancer, and anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the indazole ring through cyclization reactions involving ortho-substituted benzylidenehydrazines . The dihydropyridine moiety can be introduced via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing byproducts. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group on the indazole ring can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted indazole derivatives.
Substitution: Various substituted indazole and dihydropyridine derivatives.
Scientific Research Applications
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various pharmacological effects.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can act as an inhibitor of certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways related to cancer and inflammation . The dihydropyridine ring may interact with calcium channels, influencing cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole-containing anticancer drug.
MLi-2: A dihydropyridine derivative used as a selective inhibitor for Parkinson’s disease treatment.
Uniqueness
tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of indazole and dihydropyridine rings, which confer a diverse range of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .
Properties
IUPAC Name |
tert-butyl 4-(1H-indazol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-8H,9-11H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPUCSFRVLGMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
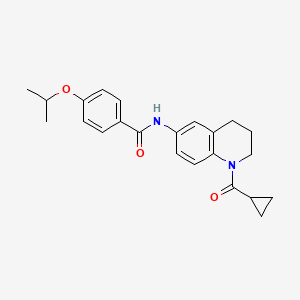
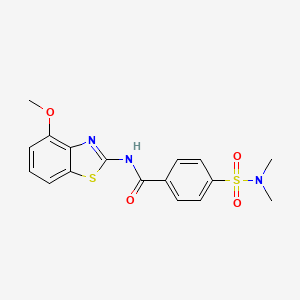
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
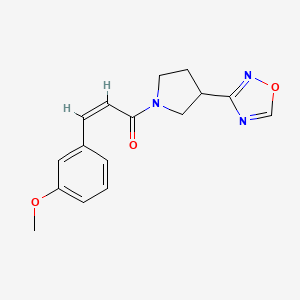
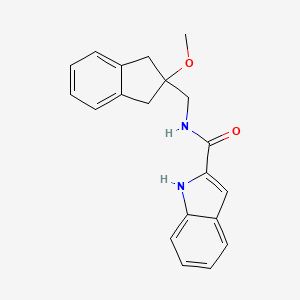
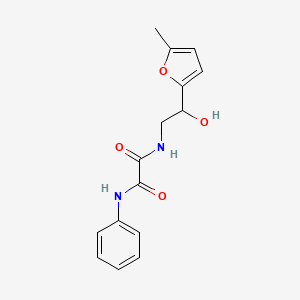
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
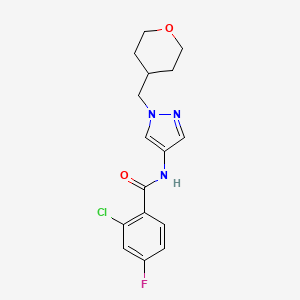
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
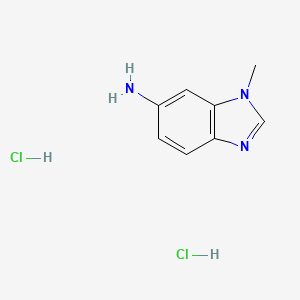
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)
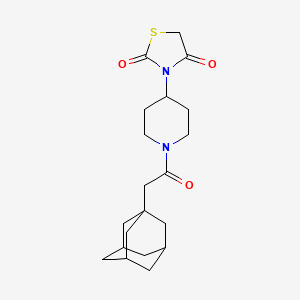
![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
